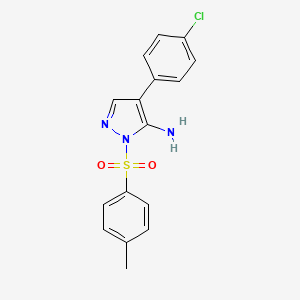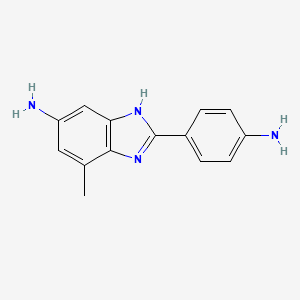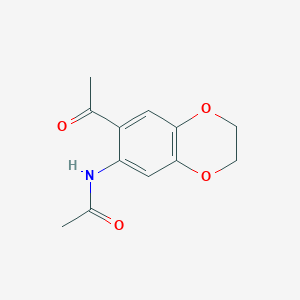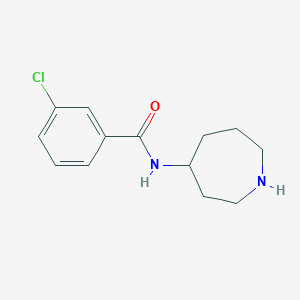
N-(Azepan-4-yl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azepan-4-il)-3-clorobenzamida es un compuesto químico que presenta una estructura de benzamida con un sustituyente 3-cloro y un anillo de azepano unido al átomo de nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(Azepan-4-il)-3-clorobenzamida típicamente involucra la reacción de ácido 3-clorobenzoico con azepano en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto resultante se purifica luego utilizando técnicas estándar como recristalización o cromatografía en columna.
Métodos de producción industrial
La producción industrial de N-(Azepan-4-il)-3-clorobenzamida puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, posiblemente involucrando reactores de flujo continuo y sistemas de purificación automatizados para garantizar la calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(Azepan-4-il)-3-clorobenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar el sustituyente cloro o reducir el grupo amida a una amina.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos, como aminas o tioles, para crear nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como azida de sodio (NaN₃) o tiourea.
Principales productos formados
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: Los productos pueden incluir aminas primarias o secundarias.
Sustitución: Los productos pueden incluir varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(Azepan-4-il)-3-clorobenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas o la unión de receptores debido a sus características estructurales.
Industria: Se puede utilizar en la producción de productos químicos especiales o como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de N-(Azepan-4-il)-3-clorobenzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o modulador, afectando la actividad de estos objetivos y, por lo tanto, influenciando diversas vías bioquímicas. El mecanismo exacto dependería de la aplicación específica y el objetivo de interés.
Comparación Con Compuestos Similares
Compuestos similares
- N-(Azepan-4-il)-3-metoxibenzamida
- N-(Azepan-4-il)-3-fluorobenamida
- N-(Azepan-4-il)-3-yodobenamida
Singularidad
N-(Azepan-4-il)-3-clorobenamida es única debido a la presencia del sustituyente cloro, que puede influir en su reactividad e interacciones con objetivos moleculares. Esto lo distingue de otros compuestos similares que pueden tener diferentes sustituyentes, como grupos metoxi, fluoro o yodo.
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
N-(azepan-4-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12/h1,3-4,9,12,15H,2,5-8H2,(H,16,17) |
Clave InChI |
CQPRVDSSLNNSQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


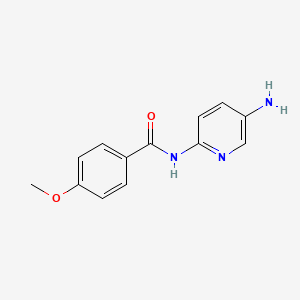
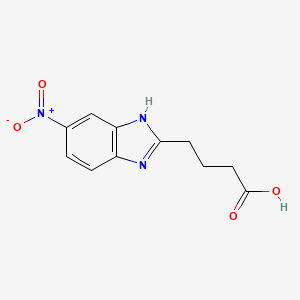
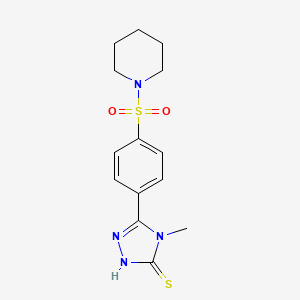
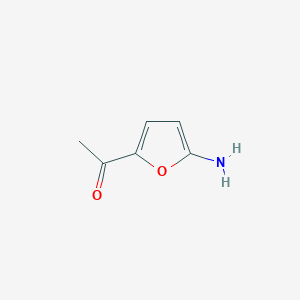
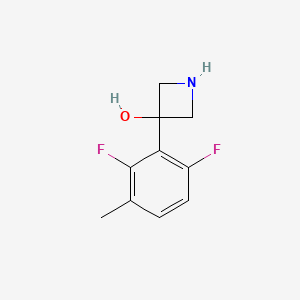
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)

![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
